Benzenebutanoic acid, 4-cyano-, methyl ester
Description
Benzenebutanoic acid, 4-cyano-, methyl ester (IUPAC name) is an aromatic ester featuring a benzene ring substituted with a cyano group (-CN) at the para position and a methyl-esterified butanoic acid chain. Its molecular formula is C₁₂H₁₃NO₂ (inferred from structural analogs), with a molecular weight of approximately 209.24 g/mol (calculated). The cyano group confers electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and reactivity.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(4-cyanophenyl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-15-12(14)4-2-3-10-5-7-11(9-13)8-6-10/h5-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGWUGOOOXSQFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174669 | |
| Record name | 4-(4-Cyanophenyl)butanoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20637-03-0 | |
| Record name | Methyl 4-cyanobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20637-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Cyanophenyl)butanoic acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020637030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Cyanophenyl)butanoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzenebutanoic acid, 4-cyano-, methyl ester typically involves the esterification of benzenebutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for ester hydrolysis.
Major Products:
Oxidation: Benzenebutanoic acid derivatives.
Reduction: this compound amine derivatives.
Substitution: Various substituted benzenebutanoic acid esters.
Scientific Research Applications
Benzenebutanoic acid, 4-cyano-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis and nitrile reduction.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of benzenebutanoic acid, 4-cyano-, methyl ester involves its interaction with various molecular targets depending on the specific reaction or application. For example, in ester hydrolysis, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of benzenebutanoic acid and methanol. In reduction reactions, the cyano group is converted to an amine group through the transfer of electrons from the reducing agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between benzenebutanoic acid, 4-cyano-, methyl ester and analogous compounds:
Substituent Effects
- Electron-Withdrawing Groups (-CN, -NO₂): The 4-cyano substituent reduces electron density on the benzene ring, making it less reactive toward electrophilic aromatic substitution compared to electron-donating groups like -OCH₃ .
- Electron-Donating Groups (-OCH₃): The 4-methoxy derivative exhibits enhanced resonance effects, favoring reactions like nitration or sulfonation at specific ring positions .
Ester Group Variations
- Methyl vs. Ethyl Esters: Methyl esters (e.g., benzenebutanoic acid, methyl ester) are generally more volatile than ethyl esters, as seen in their use as flavor components in food chemistry . Ethyl esters, like the 2-amino-4-cyano derivative, may exhibit lower volatility and higher solubility in nonpolar solvents .
Functional Group Reactivity
- Nitrile (-CN): The cyano group in the target compound can undergo hydrolysis to form carboxylic acids or participate in nucleophilic additions, offering pathways for further chemical modifications.
- Ketone (γ-oxo): The γ-oxo analog’s ketone group enables reactions such as condensation or reduction, which are absent in the cyano derivative .
Biological Activity
Benzenebutanoic acid, 4-cyano-, methyl ester (also known as methyl 4-cyanobutanoate) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 205.23 g/mol
- CAS Number : 2046-17-5
Biological Activity Overview
The biological activities of this compound have been explored in various studies, particularly concerning its anticancer and antibacterial properties.
Anticancer Activity
Recent research has highlighted the compound's potential in cancer therapy. A study indicated that derivatives of benzenebutanoic acid exhibit cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer) cell lines. The mechanism appears to involve the induction of apoptosis and disruption of the cell cycle.
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.8 | Apoptosis induction |
| A2780 | 12.3 | Cell cycle arrest |
| HeLa | 18.5 | Mitochondrial dysfunction |
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. In vitro studies demonstrated that this compound exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 2: Antibacterial Activity Against Common Strains
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 26 | 50 |
| Escherichia coli | 20 | 75 |
| Pseudomonas aeruginosa | 15 | 100 |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Cytotoxicity : The compound induces apoptosis in cancer cells through the activation of caspase pathways.
- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and function, leading to cell lysis.
- Anti-inflammatory Effects : Some studies suggest that it may inhibit pro-inflammatory cytokines, thus contributing to its therapeutic potential in inflammatory diseases.
Case Studies
-
Case Study on Anticancer Efficacy :
In a controlled study involving MCF-7 cells, researchers treated the cells with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent. -
Case Study on Antibacterial Properties :
A clinical evaluation assessed the effectiveness of benzenebutanoic acid derivatives against multidrug-resistant bacterial strains. The study found that these compounds significantly reduced bacterial load in infected tissues.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Benzenebutanoic acid, 4-cyano-, methyl ester?
- Methodology :
- Step 1 : Start with 4-phenylbutyric acid (CAS 1821-12-1, ), which can be esterified using methanol under acidic catalysis (e.g., H₂SO₄) to yield the methyl ester.
- Step 2 : Introduce the cyano group at the 4-position via nitrile synthesis. This could involve a nucleophilic substitution reaction using KCN or CuCN under controlled conditions, similar to methods for ethyl 3-(4-cyanophenyl)propionate .
- Step 3 : Purify intermediates using column chromatography and confirm structural integrity via NMR and GC-MS .
- Key Considerations : Monitor reaction temperatures to avoid decomposition of the cyano group.
Q. How can spectroscopic techniques validate the structure of this compound?
- Analytical Workflow :
-
NMR : The ¹H NMR spectrum should show signals for the methyl ester (~δ 3.6 ppm), aromatic protons (δ 7.2–7.4 ppm), and the butanoic acid backbone (δ 1.6–2.8 ppm). The ⁴-cyano group’s influence on aromatic protons can cause deshielding .
-
IR : Look for ester C=O stretching (~1740 cm⁻¹) and CN stretching (~2240 cm⁻¹).
-
GC-MS : Confirm molecular ion peaks (expected molecular weight: ~205 g/mol) and fragmentation patterns .
Technique Key Peaks/Features Reference ¹H NMR δ 3.6 (ester CH₃), δ 7.2–7.4 (aromatic H) IR 1740 cm⁻¹ (C=O), 2240 cm⁻¹ (CN) GC-MS Molecular ion at m/z 205
Advanced Research Questions
Q. How does the 4-cyano substituent influence the compound’s reactivity in nucleophilic acyl substitution?
- Mechanistic Insight :
- The electron-withdrawing cyano group increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles like amines or Grignard reagents.
- Steric hindrance from the bulky substituent may slow reactions at the β-position.
- Experimental Design :
- Compare reaction rates with non-cyano analogs (e.g., 4-phenylbutyric acid methyl ester) under identical conditions.
- Use kinetic studies (e.g., UV-Vis monitoring) to quantify activation energies .
Q. What strategies resolve discrepancies in observed vs. predicted stability of the cyano group under acidic conditions?
- Data Contradiction Analysis :
- Hypothesis : Acidic hydrolysis of the cyano group may compete with ester hydrolysis.
- Troubleshooting :
- Vary pH (1–5) and monitor degradation via HPLC.
- Use deuterated solvents (D₂O/DCl) to track proton exchange in NMR .
- Case Study : In related compounds, steric protection from aromatic rings reduces cyano group reactivity .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., esterases or cytochrome P450).
- Parameters : Optimize force fields for nitrile groups and validate against experimental inhibition data .
- Key Output :
- Glide scores and binding energies correlate with bioactivity, guiding lead optimization.
Safety and Regulatory Considerations
Q. What are the hazardous properties of structurally similar benzene derivatives?
- Regulatory Context :
- Benzenebutanoic acid derivatives with chloro or amino groups are classified as hazardous (e.g., U035: 4-[bis(2-chloroethyl)amino]-, ).
- While no direct data exists for the 4-cyano derivative, assume toxicity (T) due to nitrile functionality.
- Handling Protocol :
- Use fume hoods, nitrile gloves, and monitor for HCN release under thermal stress .
Data Gaps and Future Research Directions
- Synthesis : Explore enzymatic esterification for greener synthesis.
- Applications : Investigate use as a chiral building block in asymmetric catalysis (e.g., leveraging the cyano group’s electronic effects).
- Safety : Conduct ecotoxicology studies to assess environmental persistence.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
